molecular formula C12H12N4O5 B8659635 1-Methyl-4-(1-methyl-4-nitropyrrole-2-carboxamido)pyrrole-2-carboxylic acid

1-Methyl-4-(1-methyl-4-nitropyrrole-2-carboxamido)pyrrole-2-carboxylic acid

Cat. No.: B8659635
M. Wt: 292.25 g/mol
InChI Key: DKDJDRVWZKOIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(1-methyl-4-nitropyrrole-2-carboxamido)pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H12N4O5 and its molecular weight is 292.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N4O5

Molecular Weight

292.25 g/mol

IUPAC Name

1-methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H12N4O5/c1-14-5-7(3-10(14)12(18)19)13-11(17)9-4-8(16(20)21)6-15(9)2/h3-6H,1-2H3,(H,13,17)(H,18,19)

InChI Key

DKDJDRVWZKOIBK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)O)NC(=O)C2=CC(=CN2C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Compound 3 (0.10 g, 0.33 mmol), NaOH (0.7M, 2.4 ml) and ethanol (2.4 ml) were refluxed until the solid dissolved. The red solution was cooled and acidified with concentrated HCl to precipitate the product as a yellow solid. Yield 0.09 g, (88%). 1H NMR (DMSO): δ 12.19 (bs, 1H, OH); 10.18 (s, 1H, NH); 8.15 (d, 1H, J=1.9 Hz); 7.52 (d, 1H, J=1.9 Hz); 7.36 (d, 1H, J=1.9 Hz); 6.78 (d, 1H, J=1.9 Hz); 3.93 (s, 3H); 3.81 (s, 3H).
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0.1 g
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Synthesis routes and methods III

Procedure details

Methyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-carboxamido)-1H-pyrrole-2-carboxylate (2.0 g, 6.53 mmol) in 50 ml of DMA was added 2 g of LiOH in 30 ml of water. The mixture was stirred overnight, concentrated, diluted with water, extracted with EtAc/Hexane (1:1). The aqueous solution was adjusted to pH 4.0 with 20% H3PO4 to form precipitates. The precipitates were filtered, washed with water and dried over P2O5 with vacuum to afford 1.4 g (73%) of the title product. 1H NMR (DMF-d7) 10.34 (br, 1H), 8.17 (s, 1H), 7.62 (s, 1H), 7.51 (s, 1H), 7.00 (s, 1H), 4.09 (s, 1H), 3.91 (s, 1H); 13C NMR 158.47, 135.61, 129.11, 127.77, 123.65, 121.57, 121.50, 109.48, 108.52, 38.38, 37.05; MS m/z−291.0 (M−H).
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2 g
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50 mL
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30 mL
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73%

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